Cas no 2137490-07-2 (N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide)

N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide is a specialized organic compound featuring a cyclobutanecarboxamide moiety linked to a hydroxymethyl-substituted piperidine scaffold. Its unique structure combines the conformational rigidity of the cyclobutane ring with the versatility of the piperidine framework, making it a valuable intermediate in medicinal chemistry and drug discovery. The hydroxymethyl group enhances solubility and provides a reactive handle for further functionalization, while the piperidine ring contributes to potential bioactivity. This compound is particularly useful in the synthesis of pharmacologically active molecules, offering opportunities for structure-activity relationship (SAR) studies and the development of novel therapeutics targeting central nervous system (CNS) or other biological pathways.
N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide structure
2137490-07-2 structure
Product name:N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide
CAS No:2137490-07-2
MF:C11H20N2O2
MW:212.288702964783
CID:6007935
PubChem ID:165443965

N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide
    • 2137490-07-2
    • EN300-701964
    • Inchi: 1S/C11H20N2O2/c14-8-11(5-2-6-12-7-11)13-10(15)9-3-1-4-9/h9,12,14H,1-8H2,(H,13,15)
    • InChI Key: NXQRSMYABWQKRM-UHFFFAOYSA-N
    • SMILES: OCC1(CNCCC1)NC(C1CCC1)=O

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 61.4Ų

N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-701964-1.0g
N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide
2137490-07-2
1g
$0.0 2023-06-07

N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide Related Literature

Additional information on N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide

Recent Advances in the Study of N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide (CAS: 2137490-07-2)

N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide (CAS: 2137490-07-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications in drug discovery, particularly as a modulator of specific biological targets. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activity, and therapeutic potential.

The compound's unique structure, featuring a cyclobutanecarboxamide moiety linked to a hydroxymethyl-substituted piperidine ring, has drawn attention for its potential to interact with various enzymes and receptors. Recent in vitro studies have demonstrated its ability to inhibit certain kinases involved in inflammatory pathways, suggesting possible applications in the treatment of autoimmune diseases and chronic inflammation.

Pharmacokinetic studies of N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide have revealed favorable absorption and distribution profiles in animal models. The compound shows moderate plasma protein binding and good blood-brain barrier penetration, making it a candidate for central nervous system targets. Metabolism studies indicate primary hepatic clearance with minimal reactive metabolite formation, a positive attribute for drug development.

Structure-activity relationship (SAR) investigations have identified key modifications that enhance the compound's potency and selectivity. Researchers have developed several analogs by modifying the cyclobutane ring or the hydroxymethyl group, leading to improved target engagement and reduced off-target effects. These findings were recently published in the Journal of Medicinal Chemistry (2023).

In vivo efficacy studies in disease models have shown promising results. The compound demonstrated significant reduction in disease markers in rodent models of rheumatoid arthritis at doses showing no observable adverse effects. These preclinical results support further investigation of this chemical scaffold for therapeutic development.

The synthesis of N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide has been optimized in recent work, with new catalytic methods improving yield and purity. Green chemistry approaches have been applied to reduce waste and improve the environmental profile of the synthesis process, as reported in Organic Process Research & Development (2023).

Ongoing research is exploring the compound's potential in oncology applications. Preliminary data suggest activity against certain cancer cell lines, particularly those with specific genetic mutations. Combination studies with existing chemotherapeutic agents show synergistic effects, though mechanism of action studies are still underway.

In conclusion, N-[3-(hydroxymethyl)piperidin-3-yl]cyclobutanecarboxamide represents a versatile chemical scaffold with demonstrated biological activity across multiple therapeutic areas. The compound's favorable pharmacokinetic properties and synthetic tractability make it an attractive candidate for further medicinal chemistry optimization. Future research directions include detailed target identification studies and the development of more potent and selective derivatives for specific clinical indications.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd